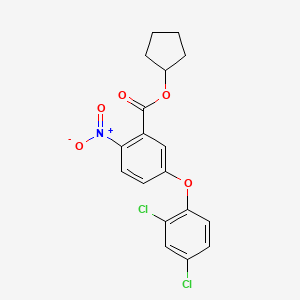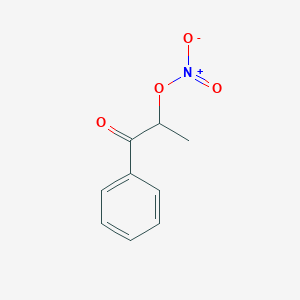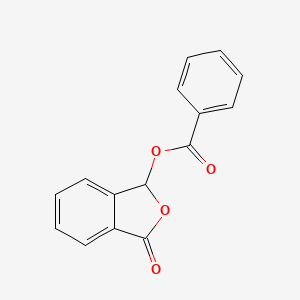![molecular formula C13H14OS2 B14612074 1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- CAS No. 57663-21-5](/img/structure/B14612074.png)
1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- is a compound of significant interest in organic chemistry. This compound is known for its unique structure, which includes a naphthalenone core with bis(methylthio)methylene and dihydro functionalities. Its distinct chemical properties make it a valuable intermediate in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- typically involves the reaction of naphthalenone derivatives with bis(methylthio)methylene reagents. One common method includes the use of sodium ethoxide as a base catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality 1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro-.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the naphthalenone core to dihydronaphthalenone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydronaphthalenone derivatives, and various substituted naphthalenone compounds. These products have diverse applications in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The bis(methylthio)methylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The naphthalenone core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dicyano-2,2-bis(methylthio)ethene
- 1,1-Dicyano-2,2-bis(methylthio)ethylene
- 2,2-Bis(methylthio)-1,1-ethylenedicarbonitrile
- 2-Cyano-3,3-bis(methylthio)acrylonitrile
Uniqueness
1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- is unique due to its naphthalenone core, which imparts distinct chemical properties and reactivity compared to other bis(methylthio)methylene compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
57663-21-5 |
|---|---|
Molekularformel |
C13H14OS2 |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
2-[bis(methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H14OS2/c1-15-13(16-2)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
FHVJLCLKOVGHHT-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C1CCC2=CC=CC=C2C1=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



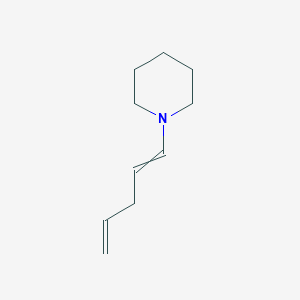
![Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro-](/img/structure/B14612003.png)
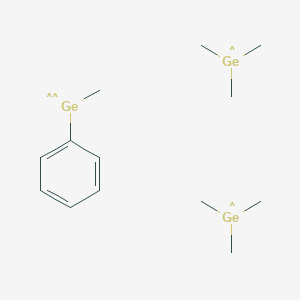

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14612028.png)

